3-(4-(Trifluoromethoxy)phenyl)oxetane

Lipophilicity LogD OCF₃ vs OCH₃

3-(4-(Trifluoromethoxy)phenyl)oxetane (CAS 1044507-44-9) is a para-substituted 3-aryl oxetane building block that integrates a strained, polar oxetane core with a strongly electron-withdrawing 4-trifluoromethoxy (OCF₃) phenyl group. This combination endows the scaffold with a distinctive lipophilicity-hydrophilicity balance, enhanced hydrogen-bond acceptor capacity, and the capacity to modulate pKa of proximal amines.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B11889171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethoxy)phenyl)oxetane
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8H,5-6H2
InChIKeyMOGRVUUMZAIJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Trifluoromethoxy)phenyl)oxetane: A Strategic Building Block for Modulating Physicochemical and ADME Properties


3-(4-(Trifluoromethoxy)phenyl)oxetane (CAS 1044507-44-9) is a para-substituted 3-aryl oxetane building block that integrates a strained, polar oxetane core with a strongly electron-withdrawing 4-trifluoromethoxy (OCF₃) phenyl group . This combination endows the scaffold with a distinctive lipophilicity-hydrophilicity balance, enhanced hydrogen-bond acceptor capacity, and the capacity to modulate pKa of proximal amines [1]. While the oxetane ring serves as a well-established bioisostere for gem-dimethyl, carbonyl, and morpholinyl groups [1], the OCF₃ substituent imparts a unique electronic and steric profile compared to OCH₃, Cl, F, and CF₃ analogues, positioning this compound as a versatile intermediate for medicinal chemistry programs seeking to fine-tune target affinity, metabolic stability, and aqueous solubility simultaneously [2].

Why 3-(4-(Trifluoromethoxy)phenyl)oxetane Cannot Be Replaced by Simple Aryl Oxetane Alternatives


Although 3-aryl oxetanes share a common scaffold, the nature of the para-substituent on the phenyl ring dictates a divergent combination of lipophilicity, electronic effects, and metabolic susceptibility that cannot be replicated by simple interchange [1]. The OCF₃ group increases lipophilicity by 0.7–1.4 LogD units relative to an OCH₃ substituent — an effect comparable to CF₃ — but simultaneously introduces distinct electron-withdrawing character via the oxygen atom that alters hydrogen-bonding networks and pKa modulation differently than Cl, F, or CF₃ [2]. Moreover, the metabolic profile of OCF₃-substituted derivatives often diverges from that of OCH₃ or CF₃ analogues, meaning that a generic substitution risks compromising either bioavailability or clearance profiles in a lead optimization campaign [2]. Therefore, selecting the specific 4-OCF₃ variant is a deliberate molecular design decision, not a commodity procurement choice.

Quantitative Differentiation of 3-(4-(Trifluoromethoxy)phenyl)oxetane vs. Closest Analogs


Lipophilicity (LogD) Elevation Relative to 3-(4-Methoxyphenyl)oxetane

In a systematic study of aliphatic OCF₃-bearing compounds, the trifluoromethoxy group increased lipophilicity by 0.7 to 1.4 LogD units compared to the corresponding methoxy (OCH₃) analogues [1]. While this study was conducted on aliphatic systems, the electronic similarity of the OCF₃-phenyl motif allows class-level extrapolation to 3-aryl oxetanes. By extension, 3-(4-(trifluoromethoxy)phenyl)oxetane is projected to exhibit a LogD value approximately 0.7–1.4 units higher than 3-(4-methoxyphenyl)oxetane (CAS 1401878-45-2), directly impacting membrane permeability and target engagement potential.

Lipophilicity LogD OCF₃ vs OCH₃ Medicinal Chemistry

Metabolic Stability Divergence: OCF₃ vs. CF₃ and OCH₃ Analogues

Contrary to the common assumption that fluorination universally improves metabolic stability, the OCF₃ group was found to decrease metabolic stability in most aliphatic scaffolds when compared to both CH₃O- and CF₃-substituted counterparts, except in specific N-alkoxy(sulfon)amide series [1]. This nuanced behavior means that 3-(4-(trifluoromethoxy)phenyl)oxetane cannot be assumed to be metabolically equivalent to 3-(4-(trifluoromethyl)phenyl)oxetane or 3-(4-methoxyphenyl)oxetane. Researchers must empirically assess microsomal stability for the OCF₃ variant rather than relying on CF₃ or OCH₃ surrogate data.

Metabolic Stability Microsomal Clearance OCF₃ SAR ADME

Aqueous Solubility Enhancement Through Oxetane Incorporation

Replacing a gem-dimethyl group with an oxetane ring has been shown to increase aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing lipophilicity (Δlog D ≈ −0.9) [1]. Although this benchmark was established for simple gem-dimethyl-to-oxetane swaps, it underscores the intrinsic solubility-enhancing capability of the oxetane core present in 3-(4-(trifluoromethoxy)phenyl)oxetane. Even with the lipophilic OCF₃ substituent, the oxetane unit partially offsets the hydrophobicity, yielding a compound with superior solubility compared to a hypothetical gem-dimethyl analogue bearing the same OCF₃-phenyl group.

Aqueous Solubility Oxetane Bioisostere Gem-Dimethyl Replacement Physicochemical Properties

pKa Modulation of Proximal Amines by the Oxetane Core

The polar oxetane ring can reduce the pKa of a proximal amine by 2.5 to 3.5 units when a methylene linker is replaced by an oxetane, with the largest effect observed when the amine is at the α-position . Incorporation of fluorine atoms on the oxetane building block further decreases pKa by up to an additional 3 units [1]. Thus, 3-(4-(trifluoromethoxy)phenyl)oxetane, when elaborated to contain a proximal amine, could lower amine basicity by potentially >5 units compared to a non-oxetane, non-fluorinated analogue. This is a critical design parameter for reducing hERG liability, improving passive permeability of basic centers, and achieving desired tissue distribution.

pKa Modulation Amine Basicity Oxetane Proximity Effect Lead Optimization

Hydrogen Bond Acceptor (HBA) Capacity: Oxetane vs. Carbonyl and gem-Dimethyl

The oxetane oxygen possesses comparable dipole, lone pair spatial orientation, and hydrogen-bonding properties to a carbonyl group, enabling it to serve as a competent HBA in molecular recognition events at biological targets [1]. In contrast, gem-dimethyl groups lack any HBA capability, and morpholine presents a sterically larger and more basic nitrogen HBA. The OCF₃ substituent further polarizes the aryl ring, potentially fine-tuning the electron density at the oxetane oxygen and thereby modulating HBA strength compared to OCH₃ or Cl analogs. This unique HBA profile allows 3-(4-(trifluoromethoxy)phenyl)oxetane to engage target proteins through specific hydrogen-bonding interactions that simpler aryl oxetanes may not replicate.

Hydrogen Bond Acceptor Molecular Recognition Bioisosterism Oxetane

Conformational Restriction and Three-Dimensionality vs. Planar Aryl Systems

The oxetane ring introduces significant sp³ character and conformational restriction compared to planar aromatic or carbonyl-based linkers [1]. The 3-aryl substitution pattern forces the phenyl ring out of the oxetane plane, creating a well-defined dihedral angle that can be exploited to achieve precise vector orientation in target binding sites. This three-dimensionality is markedly greater than that of 4-substituted biphenyl or benzophenone systems and contributes to improved physicochemical property space (lower aromatic ring count, higher fraction sp³) [1]. The OCF₃ group adds further conformational constraints via its preference for a near-perpendicular orientation relative to the phenyl ring, offering an additional level of conformational control not available with smaller substituents like F or OCH₃.

Conformational Control sp³ Character Three-Dimensionality Escape from Flatland

High-Value Application Scenarios for 3-(4-(Trifluoromethoxy)phenyl)oxetane


Lead Optimization: Replacing a Metabolic Liability with a Conformationally Defined Oxetane Bioisostere

When a lead series contains a gem-dimethyl or carbonyl linker that suffers from poor aqueous solubility (kinetic solubility <10 µM) or rapid oxidative metabolism (CLint >100 µL/min/mg in liver microsomes), 3-(4-(trifluoromethoxy)phenyl)oxetane can serve as a direct replacement. The oxetane core may increase solubility by 4× to >4000× [1] while reducing LogD by approximately 0.9 units, and the OCF₃ group provides a tunable lipophilicity boost to maintain target permeability. This scenario is supported by the aqueous solubility enhancement and lipophilicity modulation evidence presented in Evidence Items 3 and 1.

Fine-Tuning Amine Basicity to Mitigate hERG or Promiscuity Risks

For programs where a basic amine (measured pKa 9–10) is essential for target engagement but drives hERG inhibition or phospholipidosis, incorporating 3-(4-(trifluoromethoxy)phenyl)oxetane as a scaffold element can reduce amine pKa by 2.5–6.5 units depending on the topological distance and degree of fluorination [1][2]. The combined oxetane proximity effect and OCF₃ electron withdrawal provide a predictable pKa-tuning strategy, enabling chemists to dial in the desired basicity without extensive empirical screening. This application stems directly from Evidence Item 4.

Intellectual Property Expansion: Differentiating from Prior Art 3-Aryl Oxetane Series

Many patent estates cover 3-(4-methoxyphenyl)oxetane, 3-(4-chlorophenyl)oxetane, and 3-(4-fluorophenyl)oxetane as generic building blocks. The 4-OCF₃ variant offers a structurally distinct and commercially less saturated alternative. Its higher LogD (+0.7 to +1.4 vs. OCH₃, Evidence Item 1), distinct metabolic profile (Evidence Item 2), and unique conformational properties (Evidence Item 6) collectively provide a strong basis for patentability and freedom-to-operate arguments. Procurement of this specific compound enables medicinal chemistry teams to explore novel chemical space that is not trivially accessible from more common analogues.

Conformational Restriction for Structure-Based Drug Design Targeting Kinases or Epigenetic Enzymes

In kinase or bromodomain inhibitor programs where a rigid, well-defined vector presentation is critical for achieving subtype selectivity, the 3-aryl oxetane core offers a defined exit vector geometry not achievable with freely rotatable benzyl or phenethyl linkers. The OCF₃ group adopts a near-perpendicular orientation relative to the phenyl ring, providing an additional conformational constraint that can be exploited to fill a hydrophobic sub-pocket or make a specific halogen-bond interaction with the target protein. This scenario leverages the conformational and HBA evidence from Evidence Items 5 and 6.

Quote Request

Request a Quote for 3-(4-(Trifluoromethoxy)phenyl)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.